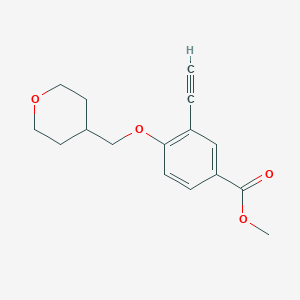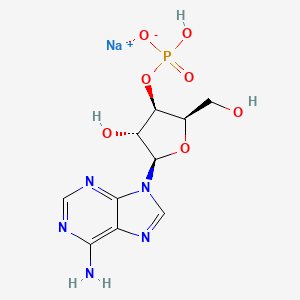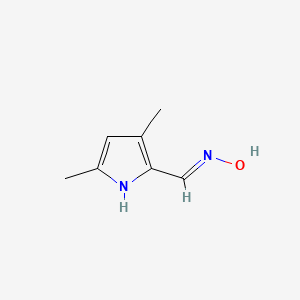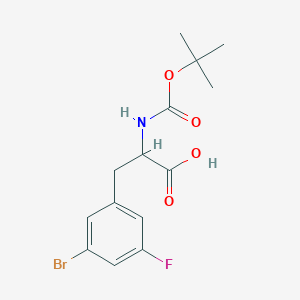
Dimethyl-(3-phenyl-but-3-enyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(3-phenyl-but-3-enyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a 3-phenyl-but-3-enyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-phenyl-but-3-enyl)-amine typically involves the reaction of 3-phenyl-but-3-en-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid to promote the formation of the amine.
Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(3-phenyl-but-3-enyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
Dimethyl-(3-phenyl-but-3-enyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethyl-(3-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl-(3-phenyl-propyl)-amine: Similar structure but lacks the double bond in the butenyl chain.
Dimethyl-(3-phenyl-butyl)-amine: Similar structure with a saturated butyl chain instead of the unsaturated butenyl chain.
Uniqueness
Dimethyl-(3-phenyl-but-3-enyl)-amine is unique due to the presence of the double bond in the butenyl chain, which imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts.
Propriétés
Numéro CAS |
37918-73-3 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N,N-dimethyl-3-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-11(9-10-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
Clé InChI |
BHNRHKCRCPZZFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)


![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)



